Methyl 4-bromo-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate
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Overview
Description
Methyl 4-bromo-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate is a complex organic compound with the molecular formula C13H8BrF3NO3. This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and material science. The presence of bromine, methoxy, and trifluoromethyl groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a suitable aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a base.
Trifluoromethylation: The trifluoromethyl group is introduced using a reagent like trifluoromethyl iodide or a trifluoromethylating agent under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove certain functional groups or reduce the oxidation state of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) for methoxylation and N-bromosuccinimide (NBS) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups like alkyl, aryl, or halogen groups.
Scientific Research Applications
Methyl 4-bromo-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The bromine and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methyl-6-trifluoromethoxyquinoline: Similar in structure but lacks the carboxylate group.
4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline: Similar but without the methyl ester group.
Uniqueness
Methyl 4-bromo-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the carboxylate group enhances its solubility and reactivity, making it a valuable compound for various applications.
Biological Activity
Methyl 4-bromo-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate is a compound that belongs to the quinoline family, known for its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Characteristics:
Property | Value |
---|---|
Molecular Formula | C13H9BrF3NO3 |
Molecular Weight | 364.11 g/mol |
IUPAC Name | This compound |
InChI Key | GOVSKRISCFQHPD-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC2=C(C=C1)N=C(C(=C2Br)C(=O)OC)C(F)(F)F |
The biological activity of this compound is largely attributed to its structural components. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to interact effectively with lipid membranes and proteins. The bromine and methoxy groups facilitate hydrogen bonding and other interactions that can modulate biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including this compound. Research has shown that compounds with similar structures exhibit notable antibacterial and antifungal activities. For instance, quinoline derivatives have been tested against various Gram-positive and Gram-negative bacteria, demonstrating significant inhibition at low concentrations.
Case Study: Antibacterial Activity
In a study assessing the antibacterial efficacy of quinoline derivatives, this compound was found to have a minimum inhibitory concentration (MIC) comparable to established antibiotics. This suggests potential as a therapeutic agent against resistant bacterial strains.
Anticancer Properties
Quinoline derivatives are also recognized for their anticancer properties. The compound's interaction with specific molecular targets involved in cancer pathways has been a focal point of research.
Research Findings on Anticancer Activity
- Mechanism : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.
- Synergistic Effects : Studies indicate that when combined with other chemotherapeutic agents, this compound enhances the overall efficacy of treatment regimens.
Summary of Biological Activities
Properties
Molecular Formula |
C13H9BrF3NO3 |
---|---|
Molecular Weight |
364.11 g/mol |
IUPAC Name |
methyl 4-bromo-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C13H9BrF3NO3/c1-20-6-3-4-8-7(5-6)10(14)9(12(19)21-2)11(18-8)13(15,16)17/h3-5H,1-2H3 |
InChI Key |
GOVSKRISCFQHPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C(=C2Br)C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
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